molecular formula C8H11N7S2 B7731986 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione

3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B7731986
M. Wt: 269.4 g/mol
InChI Key: BPXHBDQWSIDQQP-UHFFFAOYSA-N
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Description

3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features both pyrimidine and triazole moieties. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione is unique due to its combined pyrimidine and triazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7S2/c1-15-6(13-14-8(15)16)3-17-7-11-4(9)2-5(10)12-7/h2H,3H2,1H3,(H,14,16)(H4,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXHBDQWSIDQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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